molecular formula C11H8N2O4S B8728320 2-(4-Nitrobenzene-1-sulfonyl)pyridine CAS No. 69770-62-3

2-(4-Nitrobenzene-1-sulfonyl)pyridine

Cat. No.: B8728320
CAS No.: 69770-62-3
M. Wt: 264.26 g/mol
InChI Key: BNWSRXYXTUEQIR-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzene-1-sulfonyl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and biomedical research, primarily due to its combined pyridine and sulfonamide functional groups. Pyridine derivatives are the second most common nitrogen heterocycle in U.S. FDA-approved drugs and represent a privileged structure in the design of new therapeutic agents . The integration of a sulfonyl group enhances the potential of this compound to engage in key interactions with biological targets, making it a valuable building block for developing enzyme inhibitors and receptor modulators . Compounds featuring pyridinylsulfonamide motifs, such as this one, are actively investigated for their potential use in therapy, with research applications spanning neurodegenerative disorders, inflammatory diseases, and oncology, including specific investigations for leukemia . Furthermore, the structural motif is highly relevant in the field of isotope labeling, where it can be utilized in strategies for nitrogen isotope exchange to create labeled analogs for nuclear imaging, metabolomics, and drug development studies . This reagent provides researchers with a versatile intermediate for the synthesis of more complex molecules aimed at addressing various challenges in pharmaceuticals and therapeutic interventions .

Properties

CAS No.

69770-62-3

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonylpyridine

InChI

InChI=1S/C11H8N2O4S/c14-13(15)9-4-6-10(7-5-9)18(16,17)11-3-1-2-8-12-11/h1-8H

InChI Key

BNWSRXYXTUEQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Pyridine Derivatives with Diverse Substituents

Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
2-Chloro-5-(4-nitrophenyl)pyridine 466–545 (varies) 268–287 67–81
2-(Chloromethyl)pyridine HCl 164.03 Not reported Not applicable
  • Nitro vs. Sulfonyl Groups: Nitro groups are strong electron-withdrawing substituents that increase melting points (268–287°C in ) due to enhanced dipole interactions.
  • Chloromethyl vs. Sulfonyl : The chloromethyl group in 2-(chloromethyl)pyridine HCl () acts as a reactive leaving group, facilitating nucleophilic substitutions. In contrast, the sulfonyl group in the target compound is less labile but stabilizes adjacent negative charges, making it useful in catalysis or as a directing group .

Spectroscopic Properties

Table 2: Key Spectroscopic Data for Pyridine Derivatives

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm)
Nitro-substituted pyridines 1520–1350 (NO₂ asym/sym) 8.5–7.5 (aromatic protons)
Sulfonyl-containing compounds* 1350–1150 (S=O stretches) Downfield shifts due to -SO₂-

*Inferred from general sulfonyl group behavior.

  • IR Spectroscopy : Nitro groups exhibit asymmetric and symmetric stretching vibrations at ~1520 and ~1350 cm⁻¹, while sulfonyl groups show S=O stretches at 1350–1150 cm⁻¹. These peaks aid in distinguishing substituents .
  • ¹H NMR: Aromatic protons in nitro-substituted pyridines () resonate between δ 7.5–8.5 ppm.

Research Findings and Gaps

  • Key Findings: Substituent position (para vs. meta/ortho) significantly affects melting points and reactivity . Electron-withdrawing groups like -NO₂ and -SO₂- enhance thermal stability but may reduce solubility .
  • Research Gaps :
    • Direct data on 2-(4-Nitrobenzene-1-sulfonyl)pyridine (e.g., synthetic routes, biological activity) are absent in the provided evidence.
    • Further studies could explore its catalytic applications or compare its pharmacokinetics with nitro- and sulfonyl-containing drugs .

Preparation Methods

Pyridine N-Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The most direct route involves reacting pyridine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds via N-sulfonylation to form a pyridinium intermediate, followed by picolyl activation and sulfonyl group transfer.

Procedure :

  • Reactants : 4-Nitrobenzenesulfonyl chloride (2.5 equiv), pyridine (1.0 equiv).

  • Conditions : Dichloromethane (DCM), triethylamine (3.5 equiv), catalytic DMAP (10 mol%), 25°C, 16 hours.

  • Workup : Aqueous HCl quench, extraction with DCM, and column chromatography.

  • Yield : 80–85%.

Mechanistic Insight :

  • Pyridine undergoes N-sulfonylation to form a pyridinium salt.

  • Deprotonation at the picolyl position generates an alkylidene dihydropyridine intermediate, which reacts with excess sulfonyl chloride.

Limitations :

  • Competing O-sulfonylation observed in substrates with hydroxyl groups.

  • Steric hindrance limits reactivity with bulky sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride).

Nucleophilic Substitution of Halogenated Pyridines

Displacement of 2-Chloropyridine

A two-step method replaces a chlorine atom at the pyridine 2-position with a sulfonyl group:

Step 1 : Synthesis of 2-chloropyridine.
Step 2 : Reaction with sodium 4-nitrobenzenesulfinate under copper catalysis.

Procedure :

  • Reactants : 2-Chloropyridine (1.0 equiv), sodium 4-nitrobenzenesulfinate (1.2 equiv).

  • Conditions : DMF, CuI (20 mol%), 100°C, 12 hours.

  • Yield : 70–75%.

Key Optimization :

  • Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilicity.

  • Copper(I) iodide suppresses side reactions.

Multi-Step Functionalization Strategies

Diazotization and Sulfonate Coupling

This method employs a diazonium intermediate to introduce the sulfonyl group:

Procedure :

  • Diazotization : Treat 2-aminopyridine with NaNO₂/HCl at 0–5°C.

  • Sulfonation : React the diazonium salt with 4-nitrobenzenesulfinic acid in CPME.

  • Yield : 65–70%.

Safety Note : Diazonium intermediates are thermally unstable; strict temperature control is required.

Sulfonamide Oxidation

A redox-neutral approach converts sulfonamides to sulfonyl chlorides using Pyry-BF₄ :

Procedure :

  • Reactants : N-(Pyridin-2-yl)-4-nitrobenzenesulfonamide (1.0 equiv), Pyry-BF₄ (1.1 equiv).

  • Conditions : Acetonitrile, 25°C, 2 hours.

  • Yield : 90–95%.

Advantage : Avoids hazardous chlorinating agents like SOCl₂.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)Scalability
Direct sulfonylationPyridineDCM, Et₃N, DMAP80–85High
Nucleophilic substitution2-ChloropyridineDMF, CuI, 100°C70–75Moderate
Diazotization2-AminopyridineNaNO₂/HCl, CPME65–70Low
Sulfonamide oxidationSulfonamide derivativePyry-BF₄, MeCN90–95High

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-Nitrobenzene-1-sulfonyl)pyridine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves sulfonylation of pyridine derivatives using nitrobenzene sulfonyl chloride. Key steps include:

  • Reagent selection : Use of dichloromethane as a solvent and sodium hydroxide for pH adjustment to stabilize intermediates .
  • Purification : Sequential washing with aqueous solutions (e.g., saturated NaCl) to remove byproducts, followed by drying over anhydrous sodium sulfate .
  • Yield optimization : Monitoring reaction time and temperature to minimize side reactions. For structurally similar compounds, yields >95% have been achieved under inert atmospheres .

Q. How can the purity and structural identity of 2-(4-Nitrobenzene-1-sulfonyl)pyridine be validated?

  • Answer :

  • Chromatography : HPLC-MS confirms molecular mass and detects impurities (e.g., unreacted starting materials) .
  • Spectroscopy : UV-Vis spectroscopy identifies characteristic absorption bands for nitro and sulfonyl groups. Compare retention times and spectra with standards .
  • Physical properties : Melting range analysis (e.g., 71–74°C) and solubility tests in acetone or methanol verify crystallinity and purity .

Q. What safety protocols are essential for handling nitro-sulfonyl pyridine derivatives?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors. Static charge mitigation is critical due to flammability risks .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at room temperature to prevent degradation .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity and electronic properties of 2-(4-Nitrobenzene-1-sulfonyl)pyridine?

  • Answer :

  • Density Functional Theory (DFT) : Calculations using the M06 functional and 6-311G(d,p) basis set optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). This reveals electron-withdrawing effects of the nitro and sulfonyl groups, influencing electrophilic substitution patterns .
  • Nonlinear optical (NLO) properties : Polarizability and hyperpolarizability calculations guide applications in materials science, such as designing optoelectronic devices .

Q. What strategies resolve contradictions in catalytic cross-coupling reactions involving nitro-sulfonyl pyridines?

  • Answer :

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterium labeling to identify rate-determining steps. For example, steric hindrance from the sulfonyl group may slow Pd-catalyzed coupling, requiring bulkier ligands (e.g., XPhos) .
  • Comparative analysis : Benchmark against analogs like 2-(4-chlorophenyl)pyridine to isolate electronic vs. steric effects. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. How can 2-(4-Nitrobenzene-1-sulfonyl)pyridine serve as a precursor in medicinal chemistry?

  • Answer :

  • Enzyme inhibition : The sulfonyl group enhances binding to serine hydrolases. Structure-activity relationship (SAR) studies can modify the nitro position to improve selectivity .
  • Prodrug design : Bioreduction of the nitro group to an amine under hypoxic conditions enables targeted drug release in cancer therapy .

Methodological Tables

Parameter Synthetic Condition Reference
SolventDichloromethane
BaseSodium hydroxide
Reaction Temperature0–25°C (controlled)
Purification MethodColumn chromatography (SiO₂)
Analytical Technique Application Reference
HPLC-MSPurity assessment
DFT (M06/6-311G(d,p))Electronic structure prediction
UV-Vis SpectroscopyFunctional group analysis

Key Notes

  • Prioritize peer-reviewed journals (e.g., Journal of Molecular Structure, Scientific Reports) for methodological rigor .
  • For unresolved contradictions, cross-reference synthetic protocols and computational models to refine hypotheses .

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